molecular formula C9H7NO3 B123016 2-hydroxyisoquinoline-1,3(2H,4H)-dione CAS No. 6890-08-0

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Cat. No. B123016
CAS RN: 6890-08-0
M. Wt: 177.16 g/mol
InChI Key: ZXAICCBFIBBVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyisoquinoline-1,3(2H,4H)-dione (HIQ-1,3) is an important organic compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of potential applications in the laboratory. HIQ-1,3 has been used in the synthesis of a variety of compounds, including drugs, polymers, dyes, and other materials. It has also been used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments.

Scientific Research Applications

Biological Activity and Antiviral Applications

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been identified as a scaffold for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Studies demonstrate that certain derivatives of this compound show promise in inhibiting the viral replication of HIV-1 in cells, indicating its potential utility in antiviral therapies (Billamboz et al., 2011).

Hepatitis B Virus (HBV) Replication Inhibition

  • The compound has been evaluated as an inhibitor of the HBV ribonuclease H (RNaseH) and shown to block HBV replication, suggesting that derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione could be a foundation for developing more effective RNaseH inhibitors of HBV replication (Cai et al., 2014).

Chemical Synthesis and Modification

  • Research has been conducted on the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones under transition-metal-free and reductant-free conditions, indicating the chemical versatility of the compound for further synthetic applications (Yang et al., 2019).

HCV Inhibition

  • C7-Substituted 2-hydroxyisoquinoline-1,3-diones have shown potential as inhibitors of the strand transfer of HIV integrase and the reverse-transcriptase-associated ribonuclease H (RNH), suggesting their potential application in targeting Hepatitis C virus (HCV) (Chen et al., 2012).

properties

IUPAC Name

2-hydroxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAICCBFIBBVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333610
Record name 2-hydroxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyisoquinoline-1,3(2H,4H)-dione

CAS RN

6890-08-0
Record name 2-hydroxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
114
Citations
CW Cai, E Lomonosova, EA Moran, X Cheng, KB Patel… - Antiviral research, 2014 - Elsevier
Nucleos(t)ide analog drugs profoundly suppress Hepatitis B virus (HBV) replication but rarely cure the infection, so therapy is usually life-long. The nucleos(t)ide analogs inhibit the viral …
Number of citations: 76 www.sciencedirect.com
M Billamboz, F Bailly, C Lion, C Calmels… - European journal of …, 2011 - Elsevier
We report herein the synthesis of a series of fifteen 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives. Alkyl and arylalkyl groups were introduced on position 4 of the basis scaffold. All …
Number of citations: 78 www.sciencedirect.com
M Billamboz, F Bailly, ML Barreca… - Journal of medicinal …, 2008 - ACS Publications
We report herein the synthesis of a series of 19 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives variously substituted at position 7 aimed at inhibiting selectively two-metal ion …
Number of citations: 145 pubs.acs.org
M Billamboz, V Suchaud, F Bailly, C Lion… - European journal of …, 2016 - Elsevier
Herein, we report further insight into the biological activities displayed by the 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold. Previous studies have evidenced the marked …
Number of citations: 18 www.sciencedirect.com
V Suchaud, F Bailly, C Lion, C Calmels… - Journal of medicinal …, 2014 - ACS Publications
We report herein further insight into the biological activities displayed by a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs). Substitution of the N-hydroxyimide two-metal …
Number of citations: 29 pubs.acs.org
J Tang, SKV Vernekar, YL Chen, L Miller… - European journal of …, 2017 - Elsevier
Human immunodeficiency virus (HIV) reverse transcriptase (RT) associated ribonuclease H (RNase H) remains the only virally encoded enzymatic function not clinically validated as an …
Number of citations: 27 www.sciencedirect.com
YL Chen, J Tang, MJ Kesler, YY Sham, R Vince… - Bioorganic & medicinal …, 2012 - Elsevier
C7-Substituted 2-hydroxyisoquinoline-1,3-diones inhibit the strand transfer of HIV integrase (IN) and the reverse-transcriptase-associated ribonuclease H (RNH). Hepatitis C virus (HCV…
Number of citations: 78 www.sciencedirect.com
M Billamboz, F Bailly, C Lion, N Touati… - Journal of medicinal …, 2011 - ACS Publications
2-Hydroxyisoquinoline-1,3(2H,4H)-dione was recently discovered as a scaffold for the inhibition of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. First, …
Number of citations: 135 pubs.acs.org
BA Desimmie, J Demeulemeester… - ACS chemical …, 2013 - ACS Publications
Clinical HIV-1 integrase (IN) strand transfer inhibitors (INSTIs) potently inhibit viral replication with a dramatic drop in viral load. However, the emergence of resistance to these drugs …
Number of citations: 29 pubs.acs.org
J Kankanala, C Marchand, M Abdelmalak… - Journal of medicinal …, 2016 - ACS Publications
Tyrosyl DNA phosphodiesterase II (TDP2) is a recently discovered enzyme that specifically repairs DNA damages induced by topoisomerase II (Top2) poisons and causes resistance to …
Number of citations: 57 pubs.acs.org

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